3-Chloro-3-ethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

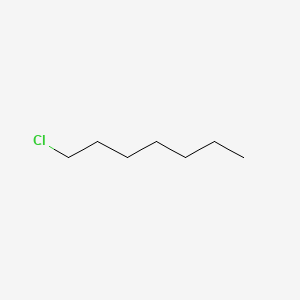

2D Structure

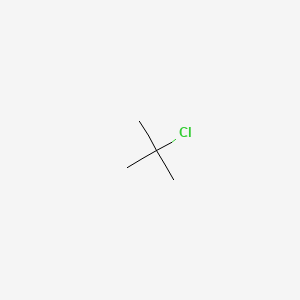

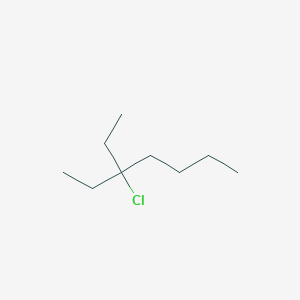

3D Structure

Properties

CAS No. |

28320-89-0 |

|---|---|

Molecular Formula |

C9H19Cl |

Molecular Weight |

162.70 g/mol |

IUPAC Name |

3-chloro-3-ethylheptane |

InChI |

InChI=1S/C9H19Cl/c1-4-7-8-9(10,5-2)6-3/h4-8H2,1-3H3 |

InChI Key |

KLRHBXRASJUOMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(CC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-3-ethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the tertiary alkyl halide, 3-Chloro-3-ethylheptane. The primary method detailed is the nucleophilic substitution reaction of 3-ethylheptan-3-ol with hydrochloric acid. This document outlines the underlying chemical principles, a detailed experimental protocol, and the expected analytical data for the final product.

Core Synthesis Pathway: SN1 Reaction of a Tertiary Alcohol

The synthesis of this compound is most effectively achieved through the reaction of its corresponding tertiary alcohol, 3-ethylheptan-3-ol, with a strong hydrohalic acid such as hydrochloric acid (HCl). This reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. Given the tertiary nature of the alcohol, the formation of a relatively stable tertiary carbocation intermediate is favored, making this a rapid and efficient transformation.

The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the acid, which forms a good leaving group (water). Subsequently, the departure of the water molecule results in the formation of a planar tertiary carbocation. The final step involves the nucleophilic attack of the chloride ion on the carbocation, yielding the final product, this compound.

Experimental Protocol

Materials:

-

3-ethylheptan-3-ol

-

Concentrated Hydrochloric Acid (37%)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Diethyl Ether (or other suitable organic solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethylheptan-3-ol and an excess of cold, concentrated hydrochloric acid. The reaction is typically performed at room temperature with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the formation of a separate organic layer, as this compound is insoluble in the aqueous acidic solution. For tertiary alcohols, this reaction is generally rapid.

-

Workup: Upon completion of the reaction, transfer the mixture to a separatory funnel. Allow the layers to separate and remove the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation to obtain pure this compound.

Quantitative Data

Due to the absence of specific literature detailing the synthesis of this compound, experimental data such as reaction yield and specific spectroscopic values are not available. However, based on similar reactions with other tertiary alcohols, a high yield can be anticipated. The following table summarizes the known physical and computed properties of this compound.

| Property | Value |

| Molecular Formula | C9H19Cl |

| Molecular Weight | 162.70 g/mol [1][2] |

| CAS Number | 28320-89-0[1][2] |

| Boiling Point | 187 °C |

| Computed XLogP3-AA | 4.3 |

| Monoisotopic Mass | 162.1175283 |

| Complexity | 74.8 |

| Rotatable Bond Count | 5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 10 |

Mandatory Visualizations

To further elucidate the synthesis process, the following diagrams illustrate the key transformations and logical workflow.

Caption: SN1 reaction pathway for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-3-ethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the tertiary alkyl halide, 3-Chloro-3-ethylheptane. Due to the limited availability of experimentally determined data for this specific compound, this guide combines reported values with data derived from analogous compounds and predictive models. All quantitative data is presented in structured tables for clarity. Detailed experimental methodologies for the synthesis and characterization of similar compounds are provided to guide laboratory work. Furthermore, logical relationships and reaction mechanisms are visualized using Graphviz diagrams.

Introduction

This compound is a halogenated alkane with the molecular formula C9H19Cl. As a tertiary alkyl halide, its chemical behavior is characterized by reactions that proceed through a stable carbocation intermediate. Understanding the physicochemical properties of this compound is essential for its potential applications in organic synthesis and as a building block in medicinal chemistry. This guide aims to consolidate the available information and provide a reliable resource for researchers.

Physical Properties

The physical properties of this compound are summarized in Table 1. It is important to note that while the boiling point has been reported, other values such as melting point and density have not been experimentally determined and are therefore estimated based on trends for similar haloalkanes.

Table 1: Physical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C9H19Cl | - |

| Molecular Weight | 162.70 g/mol | [1][2] |

| Boiling Point | 187 °C | [3] |

| Melting Point | Not available (Estimated to be below 0 °C) | Inferred from similar compounds |

| Density | Not available (Estimated to be ~0.8-0.9 g/cm³) | Inferred from similar compounds |

| Solubility in Water | Insoluble | General property of haloalkanes |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, diethyl ether, hexane) | General property of haloalkanes |

Chemical Properties

As a tertiary alkyl halide, this compound is characterized by its propensity to undergo nucleophilic substitution (SN1) and elimination (E1) reactions. The steric hindrance around the tertiary carbon atom makes it less susceptible to bimolecular nucleophilic substitution (SN2) reactions.

Key Chemical Reactions:

-

Nucleophilic Substitution (SN1): In the presence of a weak nucleophile and a polar protic solvent, this compound will readily form a stable tertiary carbocation, which then reacts with the nucleophile.

-

Elimination (E1): When treated with a weak base, particularly at elevated temperatures, this compound can undergo elimination to form a mixture of alkenes.

The general reactivity of tertiary alkyl halides is depicted in the following logical diagram:

Caption: Reactivity pathways of this compound.

Experimental Protocols

Synthesis of this compound from 3-ethyl-3-heptanol

This protocol is adapted from general procedures for the synthesis of tertiary alkyl chlorides from tertiary alcohols.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-ethyl-3-heptanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine one equivalent of 3-ethyl-3-heptanol with an excess of cold, concentrated hydrochloric acid.

-

Gently swirl the mixture for 15-20 minutes. Periodically vent the separatory funnel to release any pressure buildup.

-

Allow the layers to separate. The upper layer will be the crude this compound.

-

Drain the lower aqueous layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Again, vent the funnel frequently.

-

Separate the layers and wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Decant the dried liquid into a round-bottom flask.

-

Purify the this compound by simple distillation, collecting the fraction that boils at approximately 187 °C.

Characterization

Due to the lack of published spectra for this compound, predicted spectra are provided below for reference. These were generated using online spectroscopic prediction tools.[4][5]

Predicted ¹H NMR Spectrum (CDCl₃, 300 MHz):

The predicted proton NMR spectrum would show overlapping signals for the methylene and methyl protons of the ethyl and heptyl chains. The absence of a proton on the carbon bearing the chlorine atom is a key feature.

Predicted ¹³C NMR Spectrum (CDCl₃, 75 MHz):

The predicted carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbon atom bonded to the chlorine would appear significantly downfield.

Expected IR Spectrum:

The infrared spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl groups. A C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. For comparison, the IR spectrum of the similar compound 3-chloro-3-methylheptane is available in the NIST Chemistry WebBook.[6]

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for synthesis and characterization.

Safety and Handling

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This technical guide has compiled and presented the available physical and chemical data for this compound. While there are gaps in the experimentally determined properties, this document provides a solid foundation for researchers by including data from analogous compounds and predictive models, along with detailed procedural guidance. Further experimental investigation is warranted to fully characterize this compound.

References

Structural Analysis of 3-Chloro-3-ethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3-chloro-3-ethylheptane, a tertiary alkyl halide. The document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding of this compound's characteristics and the methodologies for its analysis.

Introduction

This compound is a halogenated alkane with the molecular formula C9H19Cl. As a tertiary alkyl halide, its chemical reactivity is primarily characterized by nucleophilic substitution (SN1) and elimination (E2) reactions. Understanding the structural and spectroscopic properties of this compound is crucial for its potential application as a synthetic intermediate or building block in the development of more complex molecules. This guide presents a detailed overview of its structural features and the analytical techniques used for its identification and characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in a laboratory setting.

| Property | Value |

| Molecular Formula | C9H19Cl |

| Molecular Weight | 162.70 g/mol |

| IUPAC Name | This compound |

| CAS Number | 28320-89-0 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 187 °C (Predicted) |

| Density | 0.864 g/cm³ (Predicted) |

| Solubility | Insoluble in water; Soluble in organic solvents |

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 1.75 | Quartet | 4H | -CH2- (ethyl and heptyl chains adjacent to the quaternary carbon) |

| ~ 1.55 | Multiplet | 4H | -CH2- (in the heptyl chain) |

| ~ 1.30 | Multiplet | 4H | -CH2- (in the heptyl chain) |

| ~ 0.90 | Triplet | 9H | -CH3 (terminal methyl groups of ethyl and heptyl chains) |

Predicted ¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~ 75 | Quaternary | C-Cl |

| ~ 35 | Methylene | -CH2- (adjacent to C-Cl) |

| ~ 30 | Methylene | -CH2- (in the heptyl chain) |

| ~ 25 | Methylene | -CH2- (in the heptyl chain) |

| ~ 22 | Methylene | -CH2- (in the heptyl chain) |

| ~ 14 | Methyl | -CH3 (terminal) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1465-1450 | Medium | C-H bend (methylene) |

| 1380-1370 | Medium | C-H bend (methyl) |

| 850-550 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 162/164 | Molecular ion peak (M⁺) and its isotope peak (M+2), with a 3:1 ratio characteristic of a single chlorine atom. |

| 127 | Fragment corresponding to the loss of a chlorine radical (M⁺ - Cl). |

| 133/135 | Fragment corresponding to the loss of an ethyl group. |

| 91 | Further fragmentation of the tertiary carbocation. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via SN1 Reaction

This protocol describes the synthesis of this compound from its corresponding tertiary alcohol, 3-ethylheptan-3-ol, through a nucleophilic substitution reaction (SN1) using hydrochloric acid. Tertiary alcohols react readily with hydrogen halides to form tertiary alkyl halides.[1]

Materials:

-

3-ethylheptan-3-ol

-

Concentrated Hydrochloric Acid (HCl, 12 M)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, place 3-ethylheptan-3-ol.

-

Cool the flask in an ice bath.

-

Slowly add an excess of cold, concentrated hydrochloric acid to the alcohol with vigorous stirring.

-

After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes.

-

Remove the flask from the ice bath and let it stir at room temperature for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel. Two layers will form; the upper layer is the organic product and the lower is the aqueous layer.

-

Separate the layers and wash the organic layer sequentially with:

-

Cold water

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid; vent the separatory funnel frequently to release CO₂ pressure).

-

Saturated sodium chloride solution (brine).

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Decant or filter the drying agent.

-

Purify the crude this compound by simple distillation, collecting the fraction at the expected boiling point.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of the purified this compound in deuterated chloroform (CDCl₃).

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra and compare the chemical shifts, multiplicities, and integrations with the predicted data.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a neat sample of the purified liquid product using a Fourier-transform infrared (FTIR) spectrometer with an appropriate sample holder (e.g., salt plates).

-

Identify the characteristic absorption bands, particularly the C-Cl stretch in the fingerprint region.

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into a mass spectrometer (e.g., via gas chromatography-mass spectrometry, GC-MS).

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of chlorine.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural analysis of this compound.

Reactivity and Applications

As a tertiary alkyl halide, this compound is prone to undergo SN1 reactions with weak nucleophiles and E2 elimination reactions in the presence of a strong, non-nucleophilic base. The stability of the tertiary carbocation intermediate facilitates these reaction pathways.

While this compound itself may not have direct applications in drug development, its structural motif can be incorporated into larger molecules. The tertiary carbon center can introduce steric bulk, which may be desirable for modulating the pharmacological properties of a drug candidate. Furthermore, it can serve as a precursor for the synthesis of other functional groups through substitution or elimination reactions, making it a potentially useful intermediate in organic synthesis.

Conclusion

This technical guide has provided a detailed structural analysis of this compound, including its physicochemical properties, predicted spectroscopic data, and comprehensive experimental protocols for its synthesis and characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with and understand this tertiary alkyl halide. The logical workflow and detailed methodologies offer a practical framework for the synthesis and analysis of this and similar compounds.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-3-ethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-chloro-3-ethylheptane, a tertiary alkyl halide. The document details its expected behavior in nucleophilic substitution and elimination reactions, supported by data from analogous compounds. Experimental protocols for its synthesis and the kinetic analysis of its reactions are presented. Furthermore, predicted spectroscopic data for its identification and characterization are summarized. This guide is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this compound in their work.

Introduction

This compound is a halogenated alkane with the chemical formula C₉H₁₉Cl. As a tertiary alkyl halide, its chemical behavior is dominated by reaction pathways that proceed through a carbocation intermediate, namely the unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions. The steric hindrance around the tertiary carbon atom to which the chlorine is attached largely prevents bimolecular (Sₙ2 and E2) reaction mechanisms. Understanding the interplay between these competing Sₙ1 and E1 pathways is crucial for predicting product outcomes and controlling reaction conditions. This guide will delve into the factors governing the reactivity and stability of this compound.

Physicochemical Properties

| Property | Value | Source/Analogy |

| Molecular Formula | C₉H₁₉Cl | - |

| Molecular Weight | 162.70 g/mol | [1] |

| Appearance | Colorless liquid (expected) | General property of alkyl halides |

| Boiling Point | Estimated 180-190 °C | Extrapolated from similar alkyl halides |

| Density | Estimated ~0.87 g/cm³ | Based on 3-chloro-3-ethylpentane (0.865 g/cm³)[2] |

| Solubility | Insoluble in water; Soluble in organic solvents | General property of alkyl halides |

Synthesis of this compound

A common and effective method for the synthesis of tertiary alkyl chlorides is the reaction of the corresponding tertiary alcohol with concentrated hydrochloric acid.[3][4]

Reaction Scheme

Caption: Synthesis of this compound from 3-ethyl-3-heptanol.

Experimental Protocol (Adapted from the synthesis of tert-butyl chloride)

Materials:

-

3-Ethyl-3-heptanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

-

Separatory Funnel

-

Distillation Apparatus

Procedure:

-

In a separatory funnel, combine 1 mole equivalent of 3-ethyl-3-heptanol with 2 mole equivalents of cold, concentrated hydrochloric acid.

-

Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure buildup.

-

Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous phase.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Again, vent the funnel frequently.

-

Separate and discard the aqueous layer.

-

Wash the organic layer with water.

-

Drain the organic layer into a clean, dry flask and add a drying agent such as anhydrous calcium chloride or magnesium sulfate. Swirl the flask and allow it to stand for 10-15 minutes.

-

Decant or filter the dried product into a distillation flask.

-

Purify the this compound by simple distillation, collecting the fraction that boils at the expected temperature.

Reactivity and Reaction Mechanisms

As a tertiary alkyl halide, this compound's reactivity is characterized by the formation of a relatively stable tertiary carbocation. This intermediate is central to both its substitution (Sₙ1) and elimination (E1) reactions.

Sₙ1 and E1 Mechanisms

The initial and rate-determining step for both Sₙ1 and E1 reactions is the spontaneous dissociation of the carbon-chlorine bond to form a tertiary carbocation and a chloride ion.[5] This step is favored by polar protic solvents that can solvate both the carbocation and the leaving group.

Caption: Competing Sₙ1 and E1 pathways for this compound.

Factors Influencing Reactivity

-

Solvent: Polar protic solvents, such as water, alcohols, and carboxylic acids, stabilize the carbocation intermediate and the chloride leaving group, thus accelerating the rate of Sₙ1 and E1 reactions.[6]

-

Nucleophile/Base Strength: Weakly basic nucleophiles favor Sₙ1 reactions. Strong, bulky bases will favor elimination, though typically through an E2 mechanism which is sterically hindered for tertiary halides. For E1, a weak base is sufficient to remove a proton from the carbocation intermediate.

-

Temperature: Higher temperatures generally favor elimination over substitution.[7]

-

Leaving Group: The chloride ion is a reasonably good leaving group. The corresponding bromide and iodide would be more reactive.

Nucleophilic Substitution (Sₙ1)

In the presence of a weak nucleophile (which is often the solvent in solvolysis reactions), the carbocation intermediate will be attacked by the nucleophile to form the substitution product.

Experimental Protocol: Solvolysis in Ethanol (Sₙ1) This protocol is adapted from studies on similar tertiary alkyl halides.[8]

Materials:

-

This compound

-

Anhydrous Ethanol

-

Silver Nitrate solution in ethanol (for qualitative analysis)

-

Titration equipment (for kinetic studies)

Procedure:

-

Dissolve a known concentration of this compound in anhydrous ethanol.

-

To qualitatively observe the reaction, a few drops of the ethanolic silver nitrate solution can be added. The formation of a white precipitate of silver chloride (AgCl) indicates the progress of the Sₙ1 reaction.

-

For kinetic studies, the reaction can be monitored by titrating the produced HCl with a standardized base at regular time intervals.

-

The reaction rate is expected to be first-order with respect to the concentration of this compound and zero-order with respect to the nucleophile (ethanol).

Elimination (E1)

The carbocation intermediate can also lose a proton from a carbon adjacent to the positively charged carbon to form an alkene.

Regioselectivity: According to Zaitsev's rule, the major product of the E1 elimination will be the most substituted (and therefore most stable) alkene. For this compound, this would be 3-ethylhept-3-ene. The less substituted alkene, 3-ethylhept-2-ene, would be a minor product.

Caption: Regioselectivity in the E1 elimination of this compound.

Stability

The stability of this compound is influenced by several factors:

-

Thermal Stability: Like many alkyl halides, it is expected to be susceptible to decomposition upon heating, primarily through elimination to form alkenes and HCl.

-

Chemical Stability: It is relatively stable in the absence of strong nucleophiles, bases, or Lewis acids. Strong bases will promote elimination reactions. Lewis acids can facilitate the formation of the carbocation, accelerating both substitution and elimination.

-

Light Sensitivity: While not as pronounced as with alkyl iodides or bromides, prolonged exposure to UV light can potentially lead to homolytic cleavage of the C-Cl bond, initiating free-radical reactions.

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound has been found. The following are predictions based on analogous compounds and general spectroscopic principles.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1465-1450 | C-H bend (methylene) | Medium |

| 1380-1370 | C-H bend (methyl) | Medium |

| 850-550 | C-Cl stretch | Strong |

The C-Cl stretch is a key diagnostic peak, though it appears in the fingerprint region which can be complex.[6][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted Chemical Shifts)

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| -CH₃ (terminal) | Triplet | ~0.9 |

| -CH₂- (in butyl chain) | Multiplet | ~1.3-1.5 |

| -CH₂- (adjacent to C-Cl) | Quartet | ~1.7-1.9 |

| -CH₃ (of ethyl group) | Triplet | ~1.0-1.2 |

¹³C NMR (Predicted Chemical Shifts)

| Carbon | Approximate Chemical Shift (ppm) |

| C-Cl | ~70-80 |

| Carbons in alkyl chains | ~10-40 |

These predictions are based on data for similar structures like 3-chloro-3-methylpentane and general chemical shift tables.[9][10]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom.

Expected Fragmentation Patterns:

-

Loss of a chlorine radical (M - 35/37).

-

Alpha-cleavage: loss of an ethyl radical (M - 29) or a butyl radical (M - 57) to form a stable tertiary carbocation.

-

Fragmentation of the alkyl chains.

Conclusion

This compound is a typical tertiary alkyl halide whose chemistry is governed by Sₙ1 and E1 reaction mechanisms proceeding through a tertiary carbocation intermediate. Its reactivity is sensitive to solvent, temperature, and the nature of the reacting nucleophile or base. While specific experimental data for this compound is scarce, a robust understanding of its properties and reactivity can be derived from established principles of physical organic chemistry and by analogy to closely related compounds. The experimental protocols and predicted data presented in this guide provide a solid foundation for its synthesis, handling, and application in a research and development setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-chloro-3-ethylpentane|994-25-2 - MOLBASE Encyclopedia [m.molbase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-bromo-3-ethylpentane [webbook.nist.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Kinetics and mechanisms of solvolysis of 3-chloro-3-ethylpentane in alcohols as solvents. Application of multiparametric equations and factor analysis to the solvolytic reactions of tert-alkyl halides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. amherst.edu [amherst.edu]

- 9. 3-CHLORO-3-METHYLPENTANE(918-84-3) 1H NMR [m.chemicalbook.com]

- 10. 3-Chloro-3-Ethylpentane | C7H15Cl | CID 642198 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical and Computational Studies of 3-Chloro-3-ethylheptane

Disclaimer: As of October 2025, a thorough review of scientific literature reveals a significant gap in theoretical and computational studies specifically focused on 3-Chloro-3-ethylheptane. To fulfill the structural and content requirements of this guide, the well-studied tertiary haloalkane, tert-butyl chloride (2-chloro-2-methylpropane) , will be used as a proxy. The methodologies, data presentation, and visualizations provided herein serve as a comprehensive template for how such a study on this compound would be conducted and presented.

Abstract

This technical guide provides a detailed overview of the theoretical and computational methodologies used to investigate the properties and reactivity of tertiary haloalkanes, using tert-butyl chloride as a primary example. The document is intended for researchers, scientists, and professionals in drug development and computational chemistry. It covers the calculation of molecular geometries, vibrational frequencies, and the exploration of reaction mechanisms, such as the unimolecular nucleophilic substitution (SN1) pathway. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Logical workflows and reaction pathways are visualized using Graphviz diagrams to ensure clarity and accessibility.

Computational Methodologies

The theoretical investigation of haloalkane properties and reaction mechanisms relies heavily on computational quantum chemistry methods. A typical workflow for these calculations is outlined below.

Software and Theoretical Models

Calculations are generally performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan. A common and effective approach involves Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. To accurately describe the electronic structure of the molecule, a basis set such as 6-31G* or a larger one like 6-311++G(d,p) is typically used. The choice of basis set dictates the flexibility given to the molecular orbitals.

Geometry Optimization and Vibrational Frequency Analysis

The first step in characterizing a molecule computationally is to find its most stable three-dimensional structure, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting the atomic positions until a minimum on the potential energy surface is located. Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two purposes: firstly, to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and secondly, to predict the molecule's infrared (IR) spectrum. These calculated frequencies can be compared with experimental spectroscopic data.

Theoretical Data and Molecular Properties

The following tables summarize the kind of quantitative data that would be generated from DFT calculations for a molecule like tert-butyl chloride.

Calculated Molecular Geometry

The optimized molecular geometry provides fundamental information about bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties.

| Parameter | Atom 1 | Atom 2 | Calculated Value (Å or °) |

| Bond Length | C1 | Cl | 1.838 |

| Bond Length | C1 | C2 | 1.535 |

| Bond Length | C2 | H | 1.095 |

| Bond Angle | Cl | C1 | C2 |

| Bond Angle | C2 | C1 | C3 |

| Bond Angle | H | C2 | H |

Table 1: A representative table of calculated geometric parameters for tert-butyl chloride, typically obtained at the B3LYP/6-31G level of theory.*

Calculated Vibrational Frequencies

Vibrational frequency calculations predict the energies at which a molecule will absorb infrared radiation, corresponding to specific vibrational modes. These are often scaled to better match experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H Stretch (asymmetric) | 3085 | 2978 |

| C-H Stretch (symmetric) | 2998 | 2875 |

| CH₃ Bend (asymmetric) | 1475 | 1455 |

| CH₃ Bend (symmetric) | 1380 | 1368 |

| C-C Stretch | 1240 | 1225 |

| C-Cl Stretch | 695 | 578 |

Table 2: A sample comparison of calculated and experimental vibrational frequencies for tert-butyl chloride. Calculated values are often systematically higher than experimental ones and may be scaled for better agreement.

Reaction Mechanism Studies: The SN1 Pathway

Tertiary haloalkanes are classic substrates for SN1 reactions. Computational studies can elucidate the mechanism of such reactions, including the structure of intermediates and transition states.

The Solvolysis of tert-Butyl Chloride

The solvolysis of tert-butyl chloride in a protic solvent like water or ethanol is a well-studied example of an SN1 reaction. The reaction proceeds in a stepwise manner, beginning with the slow, rate-determining heterolysis of the carbon-chlorine bond to form a stable tertiary carbocation intermediate. This is followed by a rapid attack of the nucleophilic solvent on the carbocation. Computational studies have explored the role of solvent molecules in stabilizing the transition state and the carbocation intermediate.[1]

Experimental Protocols

To validate theoretical models, experimental data is essential. A key experiment for studying the reactivity of tertiary haloalkanes is the determination of their solvolysis kinetics.

Protocol for a Solvolysis Kinetics Experiment

This protocol outlines a method for measuring the rate of solvolysis of tert-butyl chloride in an aqueous ethanol solvent mixture. The reaction produces hydrochloric acid, and its progress can be monitored by titration with a standardized solution of sodium hydroxide.

Materials:

-

0.1 M solution of tert-butyl chloride in acetone

-

Aqueous ethanol solvent (e.g., 50:50 water:ethanol by volume)

-

0.02 M standardized NaOH solution

-

Bromothymol blue indicator

-

Burette, pipettes, Erlenmeyer flasks

-

Constant temperature water bath

Procedure:

-

Prepare a reaction mixture by adding a known volume of the aqueous ethanol solvent to an Erlenmeyer flask.

-

Add a few drops of bromothymol blue indicator to the flask. The solution should be yellow (acidic) or green (neutral).

-

Place the flask in a constant temperature water bath and allow it to equilibrate.

-

Initiate the reaction by adding a precise volume (e.g., 1.0 mL) of the 0.1 M tert-butyl chloride solution to the flask. Start a timer immediately.

-

At regular time intervals (e.g., every 5 minutes), withdraw a sample (aliquot) of the reaction mixture and transfer it to another flask containing a small amount of cold acetone to quench the reaction.

-

Titrate the quenched sample with the standardized NaOH solution until the indicator endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH used.

-

Continue taking and titrating samples for a period sufficient to observe a significant change in concentration.

-

To determine the concentration at "infinite" time (completion of the reaction), heat a final sample in a warm water bath for an extended period before titrating.

Data Analysis: The concentration of reacted tert-butyl chloride at each time point can be calculated from the volume of NaOH used. For an SN1 reaction, a plot of the natural logarithm of the concentration of unreacted tert-butyl chloride versus time should yield a straight line. The negative of the slope of this line gives the first-order rate constant (k).

Conclusion

While specific theoretical and computational data for this compound are not currently available, the methodologies and analyses presented in this guide for the proxy molecule, tert-butyl chloride, provide a robust framework for future investigations. The combination of DFT calculations for molecular properties and reaction pathways, coupled with experimental validation through kinetics studies, represents a powerful approach to understanding the chemical behavior of tertiary haloalkanes. Such studies are fundamental to fields ranging from physical organic chemistry to drug design and development, where understanding reactivity and stability is paramount.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-3-ethylheptane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and reactivity of 3-Chloro-3-ethylheptane, a tertiary alkyl halide that serves as a versatile intermediate in organic synthesis. The protocols outlined below are based on established methodologies for similar compounds and are intended to serve as a guide for laboratory applications.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a two-step process involving the formation of a tertiary alcohol via a Grignard reaction, followed by its conversion to the corresponding alkyl chloride.

Step 1: Synthesis of 3-Ethyl-3-heptanol via Grignard Reaction

The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds. In this step, a Grignard reagent, ethylmagnesium bromide, is reacted with a ketone, 3-pentanone, to yield the tertiary alcohol, 3-ethyl-3-heptanol.

Experimental Protocol: Synthesis of 3-Ethyl-3-heptanol

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

3-Pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a few drops of ethyl bromide to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition of ethyl bromide is complete, continue to stir the mixture until most of the magnesium has reacted.

-

Cool the Grignard reagent in an ice bath.

-

Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 3-ethyl-3-heptanol. The product can be purified by distillation.

Step 2: Conversion of 3-Ethyl-3-heptanol to this compound

Tertiary alcohols can be readily converted to their corresponding alkyl chlorides using hydrogen chloride. The reaction proceeds via an S(_N)1 mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Ethyl-3-heptanol

-

Concentrated hydrochloric acid

-

Anhydrous calcium chloride

Procedure:

-

In a separatory funnel, place 3-ethyl-3-heptanol.

-

Add an excess of cold, concentrated hydrochloric acid.

-

Shake the funnel vigorously for 10-15 minutes, periodically releasing the pressure.

-

Allow the layers to separate. The upper layer is the crude this compound.

-

Separate the organic layer and wash it with cold water, then with a 5% sodium bicarbonate solution, and finally with water again.

-

Dry the crude product over anhydrous calcium chloride.

-

The final product can be purified by distillation.

Synthesis Workflow

Caption: Synthesis of this compound.

Reactivity of this compound

As a tertiary alkyl halide, this compound primarily undergoes nucleophilic substitution (S(_N)1) and elimination (E1) reactions. The reaction pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.

2.1 Nucleophilic Substitution (S(_N)1) Reactions

In S(_N)1 reactions, the rate-determining step is the formation of a stable tertiary carbocation. This is followed by a rapid attack of a nucleophile. These reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate.

A representative S(_N)1 reaction is the solvolysis in a polar protic solvent, such as ethanol, which yields a mixture of substitution and elimination products. Another example is the reaction with a good nucleophile, like the azide ion.

Experimental Protocol: S(_N)1 Reaction with Sodium Azide (Illustrative)

Materials:

-

This compound

-

Sodium azide (NaN(_3))

-

Aqueous acetone or ethanol

Procedure:

-

Dissolve this compound in a suitable solvent such as aqueous acetone or ethanol in a round-bottom flask.

-

Add a stoichiometric amount of sodium azide.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 3-azido-3-ethylheptane. The product can be purified by column chromatography.

S(_N)1 Reaction Pathway

Caption: General S(_N)1 reaction mechanism.

Table 1: Relative Rates of Solvolysis of Tertiary Alkyl Halides in Different Solvents (Illustrative Data)

| Alkyl Halide | Solvent (Dielectric Constant) | Relative Rate |

| t-Butyl chloride | 80% Ethanol / 20% Water (67) | 1200 |

| t-Butyl chloride | 40% Ethanol / 60% Water (76) | 100,000 |

| t-Butyl chloride | Water (78) | 300,000 |

Note: This data for t-butyl chloride illustrates the significant effect of solvent polarity on the rate of S(_N)1 reactions. A similar trend is expected for this compound.

2.2 Elimination (E1) Reactions

E1 reactions also proceed through a carbocation intermediate and are therefore in competition with S(_N)1 reactions. They are favored by the use of weak bases and higher temperatures. The E1 mechanism typically follows Zaitsev's rule, leading to the formation of the most substituted alkene as the major product. For this compound, elimination can result in a mixture of isomeric nonenes.

Experimental Protocol: E1 Elimination (Illustrative)

Materials:

-

This compound

-

Ethanol (as a weak base and solvent)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux.

-

The progress of the reaction can be monitored by gas chromatography (GC) to observe the formation of alkene products.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the products with a low-boiling organic solvent like pentane.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

The solvent can be carefully removed by distillation. The product mixture can be analyzed by GC-MS to identify the different alkene isomers.

E1 Reaction Pathway and Products

Application Notes and Protocols for 3-Chloro-3-ethylheptane as an Alkylating Agent

Note to the Reader: Extensive searches for specific applications, detailed experimental protocols, and quantitative data for the use of 3-chloro-3-ethylheptane as an alkylating agent did not yield specific results. The information provided below is based on the general principles of alkylation reactions involving tertiary alkyl halides and is intended to serve as a foundational guide. Researchers should conduct small-scale pilot experiments to determine optimal conditions for their specific substrates and applications.

Introduction

This compound is a tertiary alkyl halide that can serve as an alkylating agent in various organic synthesis reactions. Its reactivity is primarily dictated by the stability of the tertiary carbocation formed upon cleavage of the carbon-chlorine bond. This makes it a suitable reagent for introducing a 3-ethylheptan-3-yl group onto a variety of nucleophilic substrates.

Chemical Structure:

Key Properties:

| Property | Value |

| Molecular Formula | C9H19Cl[1][2] |

| Molecular Weight | 162.70 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 28320-89-0[1][2] |

Potential Applications in Alkylation Reactions

Given its structure as a tertiary alkyl halide, this compound is expected to be an effective alkylating agent in reactions that proceed through a carbocation intermediate. The primary application would be in Friedel-Crafts alkylation of aromatic compounds.

Friedel-Crafts Alkylation of Aromatic Compounds

The Friedel-Crafts reaction is a classic method for attaching alkyl substituents to an aromatic ring.[3][4] The reaction is typically carried out by treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Reaction Scheme:

Where Ar-H represents an aromatic compound.

Expected Reactivity and Considerations:

-

Carbocation Formation: The first step in the mechanism is the formation of a tertiary carbocation by the reaction of this compound with the Lewis acid. Due to the high stability of tertiary carbocations, this process is generally facile.

-

No Rearrangement: Unlike primary alkyl halides which can undergo carbocation rearrangements to form more stable carbocations, the tertiary carbocation generated from this compound is already highly stable, so rearrangements are not expected.[3]

-

Substrate Scope: The aromatic substrate can be benzene or a variety of substituted derivatives. However, Friedel-Crafts reactions are generally not successful with strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing amino groups (-NH₂, -NHR, -NR₂) which can react with the Lewis acid catalyst.[5]

-

Polyalkylation: A common side reaction in Friedel-Crafts alkylation is polyalkylation, where the initial alkylated product is more reactive than the starting material and undergoes further alkylation.[5] To minimize this, an excess of the aromatic substrate is often used.

Proposed Experimental Protocols

The following are general protocols for performing a Friedel-Crafts alkylation using a tertiary alkyl halide like this compound. These are not established protocols for this specific reagent and must be adapted and optimized.

General Protocol for Friedel-Crafts Alkylation of Benzene

Materials:

-

This compound

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Anhydrous diethyl ether or dichloromethane (as solvent)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel.

-

In the flask, suspend anhydrous aluminum chloride in an excess of anhydrous benzene.

-

Cool the mixture in an ice bath with stirring.

-

Dissolve this compound in a small amount of anhydrous benzene or other suitable anhydrous solvent and place it in the addition funnel.

-

Add the this compound solution dropwise to the stirred benzene/AlCl₃ mixture. Control the rate of addition to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours). The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with a saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

-

Aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

-

Benzene is a known carcinogen. Handle with extreme caution and use appropriate containment measures.

-

This compound is expected to be harmful if swallowed or in contact with skin. Avoid inhalation and contact with skin and eyes.[6]

Visualizations

Logical Workflow for a Friedel-Crafts Alkylation Experiment

Caption: General workflow for a Friedel-Crafts alkylation experiment.

Signaling Pathway (Hypothetical)

As there is no specific information linking this compound to any biological signaling pathways, a diagram cannot be generated. Alkylating agents, in general, can be cytotoxic by alkylating DNA, but a specific pathway for this compound is not documented.

Quantitative Data Summary

No quantitative data, such as reaction yields, spectroscopic data (NMR, IR, MS), or kinetic data, for alkylation reactions involving this compound was found in the public domain. Researchers will need to generate this data empirically. A suggested table format for summarizing such data is provided below.

Table 1: Hypothetical Data for Friedel-Crafts Alkylation of Benzene with this compound

| Entry | Aromatic Substrate | Molar Ratio (ArH : Alkyl Halide : AlCl₃) | Reaction Time (h) | Temperature (°C) | Yield (%) | Product Structure |

| 1 | Benzene | 5 : 1 : 1.1 | 2 | 0-25 | Data to be determined | 3-ethyl-3-phenylheptane |

| 2 | Toluene | 5 : 1 : 1.1 | 2 | 0-25 | Data to be determined | Mixture of ortho, meta, and para isomers |

Note: The conditions and outcomes in this table are purely illustrative and need to be determined through experimentation.

Conclusion

While this compound is structurally suited to act as an alkylating agent, particularly in Friedel-Crafts reactions, a lack of specific literature precedents necessitates an empirical approach to its application. The protocols and information provided herein offer a starting point for researchers interested in exploring the synthetic utility of this compound. All work should be conducted with appropriate safety measures, and reaction conditions should be carefully optimized.

References

- 1. This compound | C9H19Cl | CID 13112057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fishersci.com [fishersci.com]

- 7. 3-Chloroheptane SDS, 999-52-0 Safety Data Sheets - ECHEMI [echemi.com]

Application Notes and Protocols: 3-Chloro-3-ethylheptane

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Chloro-3-ethylheptane is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₉Cl |

| Molecular Weight | 162.70 g/mol |

| CAS Number | 28320-89-0 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Predicted to be in the range of 180-200 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the chlorination of the corresponding tertiary alcohol, 3-ethyl-3-heptanol. This precursor can be readily synthesized via a Grignard reaction.

Part 1: Synthesis of 3-Ethyl-3-heptanol via Grignard Reaction

This protocol describes the synthesis of 3-ethyl-3-heptanol from 3-pentanone and a butylmagnesium bromide Grignard reagent.[1][2][3][4][5]

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

1-Bromobutane

-

Anhydrous diethyl ether

-

3-Pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by the disappearance of the iodine color and the appearance of a cloudy solution.

-

Once the Grignard reagent formation is complete, cool the flask in an ice bath.

-

Add a solution of 3-pentanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-ethyl-3-heptanol, which can be purified by distillation.

Expected Yield: 70-85%

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 3-ethyl-3-heptanol.

Part 2: Chlorination of 3-Ethyl-3-heptanol

Two common methods for the chlorination of a tertiary alcohol are reaction with hydrogen chloride (HCl) and with thionyl chloride (SOCl₂).

Protocol 2A: Reaction with Hydrogen Chloride (HCl)

This protocol utilizes the Sₙ1 reaction of a tertiary alcohol with concentrated HCl.[6][7][8][9][10][11]

Materials:

-

3-Ethyl-3-heptanol

-

Concentrated hydrochloric acid (12 M)

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

Procedure:

-

In a separatory funnel, combine 3-ethyl-3-heptanol and concentrated hydrochloric acid.

-

Shake the mixture vigorously for 5-10 minutes, periodically venting the funnel.

-

Allow the layers to separate. The upper layer is the crude this compound.

-

Separate the organic layer and wash it with cold water, followed by a 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The crude product can be purified by distillation.

Expected Yield: >90%

Protocol 2B: Reaction with Thionyl Chloride (SOCl₂)

This method provides an alternative route that produces gaseous byproducts.[12][13]

Materials:

-

3-Ethyl-3-heptanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a scavenger for HCl)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 3-ethyl-3-heptanol in anhydrous diethyl ether.

-

Cool the solution in an ice bath and add thionyl chloride dropwise with stirring. If pyridine is used, it should be added prior to the thionyl chloride.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours.

-

Cool the reaction mixture and pour it over ice water.

-

Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure this compound.

Expected Yield: 80-90%

Reactions of this compound

As a tertiary alkyl halide, this compound primarily undergoes Sₙ1 and E1/E2 reactions. The specific pathway is dependent on the nature of the nucleophile/base and the reaction conditions.

Nucleophilic Substitution (Sₙ1) Reactions

Tertiary alkyl halides readily undergo Sₙ1 reactions with weak nucleophiles.[14][15][16][17][18] The reaction proceeds through a stable tertiary carbocation intermediate.

General Protocol for Solvolysis:

Materials:

-

This compound

-

Solvent/nucleophile (e.g., water, ethanol, methanol)

Procedure:

-

Dissolve this compound in the chosen solvent (which also acts as the nucleophile).

-

Stir the solution at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.

-

Upon completion, the product can be isolated by extraction and purified by distillation or chromatography.

Quantitative Data for Typical Sₙ1 Reactions:

| Nucleophile (Solvent) | Product | Predicted Relative Rate |

| Water (H₂O) | 3-Ethyl-3-heptanol | 1 |

| Ethanol (EtOH) | 3-Ethoxy-3-ethylheptane | Slower than water |

| Methanol (MeOH) | 3-Methoxy-3-ethylheptane | Slower than water |

Diagram of the Sₙ1 Reaction Pathway:

Caption: Generalized Sₙ1 reaction pathway for this compound.

Elimination (E1 and E2) Reactions

In the presence of a base, this compound will undergo elimination to form alkenes. With weak bases, the E1 mechanism, which also proceeds through a carbocation intermediate, will compete with the Sₙ1 reaction. With strong, sterically hindered bases, the E2 mechanism is favored.

General Protocol for E2 Elimination:

Materials:

-

This compound

-

Strong, non-nucleophilic base (e.g., potassium tert-butoxide)

-

Anhydrous solvent (e.g., tert-butanol, THF)

Procedure:

-

Dissolve this compound in the anhydrous solvent.

-

Add a solution of the strong base dropwise at room temperature.

-

Heat the reaction mixture to reflux to ensure completion.

-

After cooling, quench the reaction with water and extract the product with a low-boiling organic solvent (e.g., pentane).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

The alkene products can be isolated by distillation.

Predicted Alkene Products (Zaitsev's Rule):

| Product Name | Structure | Major/Minor |

| (Z)-3-Ethylhept-3-ene | CH₃CH₂CH=C(CH₂CH₃)CH₂CH₂CH₃ | Major |

| (E)-3-Ethylhept-3-ene | CH₃CH₂CH=C(CH₂CH₃)CH₂CH₂CH₃ | Major |

| 3-Ethylideneheptane | CH₃CH₂CH₂CH₂C(=CHCH₃)CH₂CH₃ | Minor (Hofmann product) |

Diagram of Competing Sₙ1/E1 and E2 Pathways:

Caption: Competing substitution and elimination pathways.

Applications in Drug Development

While this compound itself is not a known pharmaceutical, the introduction of chloro-substituents is a common strategy in medicinal chemistry. Halogens can modulate a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Tertiary alkyl halides can serve as intermediates in the synthesis of more complex molecules, where the chloro group can be displaced by various nucleophiles to build molecular diversity. The lipophilic nature of the ethyl and heptyl chains in this compound could be leveraged in the design of compounds intended to cross cell membranes.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Show how you would synthesize following tertiary alcohol by addin... | Study Prep in Pearson+ [pearson.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. m.youtube.com [m.youtube.com]

- 12. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. web.viu.ca [web.viu.ca]

- 16. ocw.uci.edu [ocw.uci.edu]

- 17. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]

- 18. chem.libretexts.org [chem.libretexts.org]

No Documented Medicinal Chemistry Applications for 3-Chloro-3-ethylheptane Found

Despite a thorough review of scientific literature and chemical databases, no specific applications of 3-Chloro-3-ethylheptane in the field of medicinal chemistry have been identified. As a result, the requested detailed application notes, experimental protocols, and visualizations cannot be provided.

Currently, information available from public databases such as PubChem is limited to the chemical and physical properties of this compound. There is a notable absence of published research detailing any biological activity, therapeutic potential, or use of this compound as a building block or intermediate in the synthesis of medicinally active molecules.

While halogenated organic compounds, particularly those containing chlorine, are of significant interest in drug discovery and development for their ability to modulate the pharmacological properties of molecules, this compound does not appear to be a compound of focus in this area. Searches for derivatives and analogs of this compound with reported pharmacological activity have also yielded no relevant results.

It is possible that this compound has been synthesized for purposes other than medicinal chemistry, or it may be a relatively unexplored chemical entity within the drug discovery landscape. Without any reported biological data or synthetic utility in the context of medicinal chemistry, the creation of the requested detailed scientific content is not feasible.

Researchers, scientists, and drug development professionals are advised that there is no current scientific basis to consider this compound for applications in medicinal chemistry.

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-3-ethylheptane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the tertiary alkyl halide, 3-Chloro-3-ethylheptane. The following sections describe key synthetic transformations, including substitution and elimination reactions, which are fundamental in medicinal chemistry and drug development for the generation of novel molecular scaffolds.

Nucleophilic Substitution (SN1) Reactions

Tertiary alkyl halides such as this compound readily undergo SN1 reactions due to the stability of the tertiary carbocation intermediate. These reactions are typically carried out in the presence of a weak nucleophile and a polar protic solvent.

Synthesis of 3-Ethylheptan-3-ol via Hydrolysis

The hydrolysis of this compound in the presence of water yields the corresponding tertiary alcohol, 3-Ethylheptan-3-ol. This alcohol can serve as a precursor for the synthesis of esters, ethers, and other functionalized compounds.

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 61.4 mmol) and a mixture of acetone and water (1:1 v/v, 100 mL).

-

Heat the reaction mixture to reflux (approximately 60-70 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation to obtain pure 3-Ethylheptan-3-ol.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Expected Yield (%) |

| This compound | 162.70 | 10.0 | 61.4 | - |

| 3-Ethylheptan-3-ol | 144.26 | - | - | 85-95 |

Synthesis of 3-Ethoxy-3-ethylheptane via Alcoholysis

The reaction of this compound with an alcohol, such as ethanol, in a solvolysis reaction produces the corresponding ether.

Experimental Protocol:

-

In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 30.7 mmol) in ethanol (50 mL).

-

Heat the solution at reflux for 8-12 hours.

-

Monitor the reaction by TLC (hexane:ethyl acetate 95:5).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Neutralize the excess acid formed during the reaction by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Add 50 mL of water and extract the product with diethyl ether (3 x 30 mL).

-

Wash the combined organic extracts with brine (30 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify the resulting crude ether by distillation.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Expected Yield (%) |

| This compound | 162.70 | 5.0 | 30.7 | - |

| 3-Ethoxy-3-ethylheptane | 172.31 | - | - | 70-80 |

Elimination (E1 and E2) Reactions

Elimination reactions of this compound lead to the formation of alkenes. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) can be controlled by the choice of the base.

Synthesis of 3-Ethylhept-3-ene (Zaitsev Product) via E1 Elimination

Heating this compound in a polar protic solvent without a strong base favors the E1 mechanism, leading to the more substituted and thermodynamically stable alkene (Zaitsev's rule).

Experimental Protocol:

-

Place this compound (8.0 g, 49.1 mmol) in a 100 mL round-bottom flask containing ethanol (40 mL).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and pour it into 100 mL of cold water.

-

Extract the product with pentane (3 x 40 mL).

-

Wash the combined organic layers with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic phase over anhydrous calcium chloride.

-

Filter and carefully remove the pentane by distillation to obtain the alkene product.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Expected Yield (%) |

| This compound | 162.70 | 8.0 | 49.1 | - |

| 3-Ethylhept-3-ene | 126.24 | - | - | ~80 |

Synthesis of 3-Ethylideneheptane (Hofmann Product) via E2 Elimination

The use of a sterically hindered, strong base such as potassium tert-butoxide favors the E2 mechanism and the formation of the less substituted alkene (Hofmann product).[1]

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add potassium tert-butoxide (8.3 g, 74.0 mmol) to dry tert-butanol (100 mL).

-

Heat the mixture to 50 °C to dissolve the base.

-

Add a solution of this compound (10.0 g, 61.4 mmol) in tert-butanol (20 mL) dropwise over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture, pour it into 200 mL of ice-water, and extract with pentane (3 x 50 mL).

-

Wash the combined organic extracts with water until the washings are neutral, then with brine.

-

Dry the solution over anhydrous potassium carbonate, filter, and remove the solvent by distillation.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Expected Yield (%) |

| This compound | 162.70 | 10.0 | 61.4 | - |

| Potassium tert-butoxide | 112.21 | 8.3 | 74.0 | - |

| 3-Ethylideneheptane | 126.24 | - | - | ~75 |

Visualizations

Caption: Reaction pathways for this compound.

Caption: A generalized workflow for organic synthesis.

References

Application Notes and Protocols for the Nucleophilic Substitution of 3-Chloro-3-ethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental setup for studying the nucleophilic substitution reaction of 3-chloro-3-ethylheptane. As a tertiary alkyl halide, this compound is an excellent substrate for investigating unimolecular nucleophilic substitution (S"N"1) and unimolecular elimination (E1) reactions. In the presence of a weak nucleophile and polar protic solvent, such as ethanol, it undergoes solvolysis to yield a mixture of substitution and elimination products. These application notes offer a comprehensive protocol for conducting the reaction, monitoring its kinetics, and characterizing the resulting products.

The reaction proceeds via a two-step mechanism involving the formation of a stable tertiary carbocation intermediate.[1][2] This carbocation can then be attacked by the solvent (ethanol) to form the substitution product, 3-ethoxy-3-ethylheptane, or lose a proton to form a mixture of elimination products (ethylheptene isomers). The rate of this reaction is dependent on the concentration of the alkyl halide but independent of the nucleophile's concentration, a hallmark of an S"N"1 reaction.[2][3][4]

Reaction Mechanism and Products

The solvolysis of this compound in ethanol proceeds through competing S"N"1 and E1 pathways, originating from a common carbocation intermediate.

Signaling Pathway Diagram

Caption: S"N"1 and E1 reaction pathways for this compound in ethanol.

Experimental Protocols

This section details the procedures for the synthesis of this compound, the kinetic analysis of its solvolysis, and the characterization of the reaction products.

Synthesis of this compound (from 3-Ethylheptan-3-ol)

Objective: To synthesize the tertiary alkyl halide substrate from the corresponding tertiary alcohol.

Materials:

-

3-Ethylheptan-3-ol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Separatory funnel, round-bottom flask, distillation apparatus, magnetic stirrer and stir bar.

Procedure:

-

In a separatory funnel, place 20 mL of 3-ethylheptan-3-ol.

-

Add 50 mL of concentrated HCl.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The upper layer is the organic product.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with 25 mL of deionized water, followed by 25 mL of saturated NaHCO₃ solution, and finally with another 25 mL of deionized water. After each wash, allow the layers to separate and discard the aqueous layer.

-

Transfer the crude this compound to a clean, dry Erlenmeyer flask and dry over anhydrous CaCl₂.

-

Decant the dried product into a round-bottom flask and purify by simple distillation. Collect the fraction boiling at the expected boiling point of this compound.

Kinetic Study of the Solvolysis of this compound

Objective: To determine the rate constant of the S"N"1 solvolysis reaction by monitoring the production of HCl.[5]

Materials:

-

This compound

-

Absolute Ethanol

-

Standardized Sodium Hydroxide (NaOH) solution (approx. 0.02 M)

-

Bromothymol blue indicator

-

Thermostated water bath, burette, pipette, Erlenmeyer flasks, stopwatch.

Procedure:

-

Prepare a stock solution of this compound in a small amount of acetone (e.g., 0.1 M).

-

In a 100 mL Erlenmeyer flask, place 50 mL of absolute ethanol and a few drops of bromothymol blue indicator.

-

Place the flask in a thermostated water bath at a desired temperature (e.g., 25°C) and allow it to equilibrate.

-

Using a burette, add a precise volume of the standardized NaOH solution (e.g., 1.00 mL) to the ethanol. The solution should turn blue.

-

Pipette a known volume of the this compound stock solution (e.g., 1.0 mL) into the flask, start the stopwatch immediately, and swirl to mix.

-

Record the time it takes for the blue color to disappear (and the solution to turn yellow) as the HCl produced neutralizes the NaOH.

-